molecular formula C12H9NO2 B13971515 Nitroacenaphthene CAS No. 56286-55-6

Nitroacenaphthene

Cat. No.: B13971515
CAS No.: 56286-55-6
M. Wt: 199.20 g/mol
InChI Key: AVAGDIXDPQCKCQ-UHFFFAOYSA-N
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Description

Nitroacenaphthene, specifically 5-nitroacenaphthene, is an aromatic nitro compound with the molecular formula C₁₂H₉NO₂. It is a derivative of acenaphthene, a polycyclic aromatic hydrocarbon. This compound is known for its yellow crystalline appearance and is primarily used in scientific research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nitroacenaphthene can be synthesized through the nitration of acenaphthene. The nitration process typically involves the reaction of acenaphthene with a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent the formation of unwanted by-products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and maintaining optimal reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Nitroacenaphthene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Nitroacenaphthene has several applications in scientific research:

Mechanism of Action

The mechanism of action of nitroacenaphthene involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates, which can interact with DNA and proteins, leading to mutagenic and carcinogenic effects. The compound’s ability to form reactive oxygen species also contributes to its biological activity .

Comparison with Similar Compounds

Nitroacenaphthene is compared with other nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) such as:

  • 1-Nitropyrene
  • 2-Nitrofluorene
  • 6-Nitrochrysene
  • 9-Nitroanthracene

Uniqueness

This compound is unique due to its specific structure and the position of the nitro group, which influences its reactivity and biological activity. Its mutagenic properties are of particular interest in scientific research, distinguishing it from other nitro-PAHs .

Properties

CAS No.

56286-55-6

Molecular Formula

C12H9NO2

Molecular Weight

199.20 g/mol

IUPAC Name

1-nitro-1,2-dihydroacenaphthylene

InChI

InChI=1S/C12H9NO2/c14-13(15)11-7-9-5-1-3-8-4-2-6-10(11)12(8)9/h1-6,11H,7H2

InChI Key

AVAGDIXDPQCKCQ-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC3=C2C1=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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